molecular formula C18H27F2N3O3S B2780933 N-(tert-butyl)-4-(((2,5-difluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1396859-76-9

N-(tert-butyl)-4-(((2,5-difluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2780933
CAS No.: 1396859-76-9
M. Wt: 403.49
InChI Key: LKZQEOBFTDJFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(((2,5-difluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H27F2N3O3S and its molecular weight is 403.49. The purity is usually 95%.
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Scientific Research Applications

Chiral Sulfinamide in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This compound plays a critical role in mediating asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Selective Receptor Ligand Design

Research on N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of compounds with selective ligand properties for the 5-HT7 receptor, demonstrating potential for the treatment of central nervous system (CNS) disorders. This illustrates the compound's utility in designing selective receptor ligands, which can be further explored for multifunctional agents aiming at polypharmacological approaches to complex diseases (Canale et al., 2016).

Synthesis of Key Intermediates

The compound serves as a key intermediate in the synthesis of significant therapeutic agents, such as Vandetanib. Its synthesis involves steps like acylation, sulfonation, and substitution, demonstrating its importance in the pharmaceutical manufacturing process. This showcases the compound's role in the efficient production of complex pharmaceuticals (Wang et al., 2015).

Versatile Intermediates for Amine Synthesis

N-tert-Butanesulfinyl imines, related to the compound , are versatile intermediates for the asymmetric synthesis of amines. These imines, prepared from enantiomerically pure tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols. This highlights the compound's utility in producing enantiomerically enriched compounds for research and therapeutic use (Ellman et al., 2002).

Properties

IUPAC Name

N-tert-butyl-4-[[(2,5-difluorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F2N3O3S/c1-18(2,3)22-17(24)23-8-6-13(7-9-23)11-21-27(25,26)12-14-10-15(19)4-5-16(14)20/h4-5,10,13,21H,6-9,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQEOBFTDJFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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